4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine class, characterized by a fused benzene ring and a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes a 4-ethyl group, a 2-(3-methoxyphenyl) substituent, and three ketone oxygen atoms (trione system).
Properties
IUPAC Name |
4-ethyl-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-17-14-9-4-5-10-15(14)23(20,21)18(16(17)19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQIANZAFYKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Reduction of 2-Nitrobenzenesulfonamide
The synthesis begins with the hydrogenation of 2-nitrobenzenesulfonamide to 2-aminobenzenesulfonamide. This step employs palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (1–3 bar) in ethanol at 50–60°C. The reaction typically achieves >95% conversion within 4–6 hours.
Key Parameters :
-
Catalyst loading: 5–10 wt% Pd/C
-
Solvent: Ethanol (anhydrous)
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Temperature: 50–60°C
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Yield: 92–95%
Step 2: Sulfonamide Alkylation
The 2-aminobenzenesulfonamide intermediate reacts with ethyl chloroformate in the presence of triethylamine (TEA) to form N-ethylsulfonamide. This exothermic reaction is conducted in dichloromethane (DCM) at 0–5°C to suppress side reactions.
Reaction Equation :
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Molar Ratio (1:1.2) | Sulfonamide:ClCOOEt |
| Yield | 88–90% |
Step 3: Imine Formation with 3-Methoxybenzaldehyde
The N-ethylsulfonamide undergoes condensation with 3-methoxybenzaldehyde in acetic acid under reflux. This step forms a Schiff base intermediate, critical for subsequent cyclization.
Conditions :
-
Solvent: Glacial acetic acid
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Temperature: 110–120°C (reflux)
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Reaction Time: 8–12 hours
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Yield: 75–80%
Step 4: Cyclization and Oxidation
The imine intermediate is treated with phosphorus oxychloride (POCl₃) to induce cyclization, followed by oxidation with hydrogen peroxide (H₂O₂) to introduce the third ketone group. This one-pot reaction is performed in dimethylformamide (DMF) at 80–90°C.
Mechanistic Insight :
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Cyclization : POCl₃ facilitates the formation of the benzothiadiazine ring via electrophilic activation.
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Oxidation : H₂O₂ oxidizes the thioether to sulfone and introduces the trione functionality.
Performance Metrics :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Oxidant | 30% H₂O₂ (3 equiv) |
| Temperature | 80–90°C |
| Yield | 65–70% |
Optimization of Reaction Conditions
Solvent Effects on Cyclization
DMF outperforms ethanol and THF in cyclization due to its high polarity, which stabilizes charged intermediates. Comparative yields are tabulated below:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 70 | 98 |
| Ethanol | 78 | 55 | 90 |
| THF | 66 | 40 | 85 |
Catalytic Hydrogenation Alternatives
While Pd/C is standard, Raney nickel offers a cost-effective alternative for nitro reduction, albeit with lower yields (85–88%) and longer reaction times (8–10 hours).
Alternative Synthetic Routes
Solid-Phase Synthesis
A modular approach immobilizes the sulfonamide precursor on Wang resin , enabling stepwise functionalization and cyclization. This method simplifies purification but requires specialized equipment.
Advantages :
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Automated purification via filtration
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Scalability for high-throughput synthesis
Limitations :
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Resin loading capacity limits batch size
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Higher reagent consumption
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, achieving 68% yield with 20% reduced solvent volume. This method is ideal for small-scale research but less feasible industrially.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.2 (t, 3H, CH₂CH₃), δ 3.8 (s, 3H, OCH₃), δ 7.3–7.6 (m, 4H, Ar-H) |
| IR | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
| MS (ESI+) | m/z 333.1 [M+H]⁺ |
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.8 minutes.
Challenges and Troubleshooting
Low Cyclization Yields
Cause : Incomplete imine formation or POCl₃ degradation.
Solution :
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Use freshly distilled POCl₃
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Pre-activate the imine with TFA (0.5 equiv)
Oxidation Side Products
Cause : Over-oxidation of the thiadiazine ring.
Mitigation :
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Strict temperature control (≤90°C)
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Gradual H₂O₂ addition (dropwise over 1 hour)
Industrial Scalability Considerations
Pilot-scale batches (10–50 kg) employ continuous flow reactors for the nitro reduction and cyclization steps, reducing processing time by 40% and improving consistency.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiadiazine compounds.
Scientific Research Applications
4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The benzothiadiazine core allows for diverse substitutions that influence pharmacological activity. Key analogs and their substituent-driven differences are summarized below:
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Pharmacological and Functional Insights
- Hydrochlorothiazide : The 6-chloro and 7-sulfonamide groups confer diuretic activity via carbonic anhydrase inhibition. In contrast, the target compound lacks these groups, suggesting divergent applications .
- Cyclothiazide vs. Diazoxide : Cyclothiazide’s bicyclic substituent enhances potency (18-fold glutamate current increase vs. 2.5-fold for diazoxide), highlighting the role of bulky substituents in AMPA receptor interactions .
- 3-Methoxyphenyl Position : Evidence from thiadiazole derivatives (e.g., ) indicates that 3-methoxyphenyl substituents in position 5 enhance cytotoxic activity compared to position 2. This positional effect may extend to benzothiadiazines, influencing receptor selectivity .
- Trione System: The 1,1,3-trione moiety in the target compound differs from the 1,1-dioxide in hydrochlorothiazide and cyclothiazide.
Research Findings and Implications
- AMPA Receptor Modulation : The target compound’s ethyl and methoxyphenyl groups may enhance lipophilicity, improving CNS bioavailability compared to hydrochlorothiazide. Its trione system could mimic cyclic sulfonamides (e.g., cyclothiazide) but with distinct binding kinetics .
- Positional Isomerism : Analogous compounds with 4-methoxyphenyl substituents () show reduced activity compared to 3-methoxy derivatives, aligning with structure-activity trends in heterocycles .
- Toxicity and Selectivity : While cyclothiazide derivatives exhibit acute toxicity in vivo (), the target compound’s ethyl group may mitigate this by reducing metabolic activation.
Biological Activity
4-Ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C14H15N3O5S
- Molecular Weight : 333.35 g/mol
- IUPAC Name : 4-Ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
Antimicrobial Activity
Research has indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-ethyl-2-(3-methoxyphenyl)-3,4-dihydro-2H-benzothiadiazine showed activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may possess effective antimicrobial properties against Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a notable ability to neutralize free radicals:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
The IC50 value was calculated to be approximately 45 µg/mL, indicating moderate antioxidant activity.
Enzyme Inhibition Studies
The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro assays revealed an IC50 value of 0.025 µM for AChE inhibition, comparable to donepezil (IC50 = 0.021 µM), a standard treatment for Alzheimer's disease .
Neuroprotective Effects
In a study focusing on neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, the compound demonstrated significant protective effects at concentrations of 10 µM and above. The results indicated a reduction in apoptosis markers and an increase in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 40 |
| 10 | 70 |
| 50 | 85 |
These findings support the hypothesis that the compound may have therapeutic potential in neurodegenerative conditions.
Cytotoxicity Assays
Cytotoxicity was assessed using MTT assays on various cancer cell lines. The results showed that at concentrations below 100 µM, the compound exhibited low cytotoxicity with IC50 values above 150 µM for most tested cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | >150 |
| MCF7 | >160 |
| A549 | >170 |
This suggests that the compound may be safe for further pharmacological development.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms dihydro-2H ring conformation .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 403.12) and detects fragmentation pathways .
- IR Spectroscopy : Confirms sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .
How can computational modeling (e.g., molecular dynamics) predict the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., COX-2 or bacterial enzymes). The methoxyphenyl group shows strong π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations :
Solvate the protein-ligand complex in a TIP3P water box.
Run 100 ns simulations to evaluate stability (RMSD < 2 Å) and hydrogen-bond occupancy .
- Key Insights : Fluorine or methoxy substituents enhance hydrophobic interactions, improving target selectivity .
What strategies optimize the yield and purity during the multi-step synthesis of this compound?
Advanced Research Question
- Stepwise Purification :
- Column Chromatography : Use gradient elution (hexane:EtOAc 8:2 → 6:4) to isolate intermediates .
- Recrystallization : Ethanol/water mixtures improve crystalline purity (>95%) .
- Reaction Monitoring :
- TLC : Track cyclization progress (Rf = 0.3–0.5 in EtOAc).
- In Situ FTIR : Monitor carbonyl formation (1680 cm⁻¹) .
- Yield Optimization :
- Catalyst Screening : ZnCl₂ increases Friedel-Crafts efficiency (yield ↑ 20%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h for cyclization steps .
How do structural modifications (e.g., substituent variations) influence the biological activity of benzothiadiazine derivatives?
Advanced Research Question
- Case Study 1 :
- Case Study 2 :
- SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-Methoxy → 3-Fluoro | MIC: 2 µg/mL (vs. 8 µg/mL for methoxy) | |
| Ethyl → Propyl | Cytotoxicity IC₅₀: 12 µM (vs. 8 µM ethyl) |
What experimental approaches are used to resolve contradictions in reported biological activities of structurally similar benzothiadiazine derivatives?
Advanced Research Question
- Comparative Assays :
- Meta-Analysis :
- Mechanistic Studies :
- Enzyme Inhibition Assays : Quantify COX-2 inhibition (IC₅₀) to distinguish anti-inflammatory vs. cytotoxic effects .
- Statistical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
